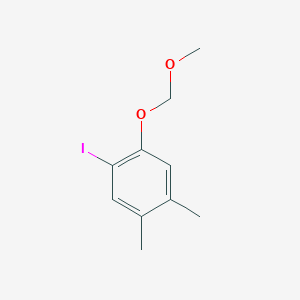
1-Iodo-2-(methoxymethoxy)-4,5-dimethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Iodo-2-(methoxymethoxy)-4,5-dimethylbenzene is an organic compound with the molecular formula C10H13IO2 It is a derivative of benzene, where the benzene ring is substituted with an iodine atom, two methoxymethoxy groups, and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Iodo-2-(methoxymethoxy)-4,5-dimethylbenzene typically involves the iodination of a suitable precursor. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the benzene ring in the presence of a catalyst such as iron(III) chloride (FeCl3) or copper(II) sulfate (CuSO4). The reaction is usually carried out in an organic solvent like dichloromethane (CH2Cl2) under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow iodination processes. These methods ensure consistent product quality and higher yields. The use of automated reactors and precise control of reaction parameters are essential for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-Iodo-2-(methoxymethoxy)-4,5-dimethylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methoxymethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the iodine atom, yielding a deiodinated product.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products
Substitution: Products include various substituted benzene derivatives.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include deiodinated benzene derivatives.
Scientific Research Applications
1-Iodo-2-(methoxymethoxy)-4,5-dimethylbenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a radiolabeling agent for imaging studies.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Iodo-2-(methoxymethoxy)-4,5-dimethylbenzene involves its interaction with molecular targets through its functional groups. The iodine atom can participate in halogen bonding, while the methoxymethoxy groups can engage in hydrogen bonding and other non-covalent interactions. These interactions can influence the compound’s reactivity and binding affinity to various targets, affecting its overall activity.
Comparison with Similar Compounds
Similar Compounds
1-Iodo-2-methoxy-4-methylbenzene: Similar structure but with a single methoxy group and one methyl group.
1-Iodo-2-methoxybenzene: Lacks the additional methyl groups and methoxymethoxy substitution.
1-Iodo-2-(2-methoxyethoxy)ethane: Contains an ethoxy group instead of the methoxymethoxy group.
Uniqueness
1-Iodo-2-(methoxymethoxy)-4,5-dimethylbenzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity
Properties
Molecular Formula |
C10H13IO2 |
|---|---|
Molecular Weight |
292.11 g/mol |
IUPAC Name |
1-iodo-2-(methoxymethoxy)-4,5-dimethylbenzene |
InChI |
InChI=1S/C10H13IO2/c1-7-4-9(11)10(5-8(7)2)13-6-12-3/h4-5H,6H2,1-3H3 |
InChI Key |
AARNBUSQLJLFID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)I)OCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


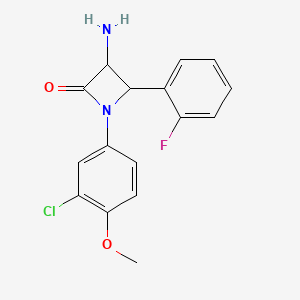


![[1-(3,4-Dihydroxyoxolan-2-yl)-2-hydroxyethyl] dodecanoate](/img/structure/B14771930.png)
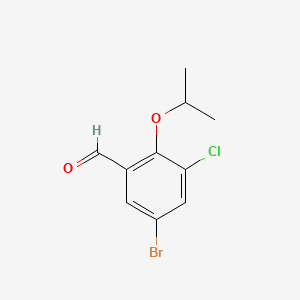
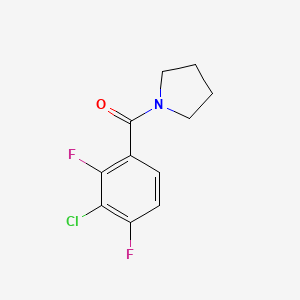
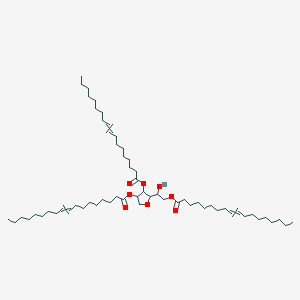

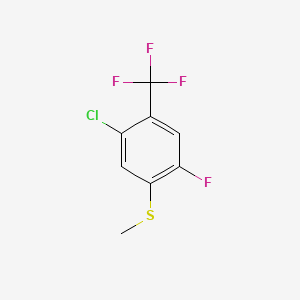


![(S)-2-methyl-N-spiro[5,7-dihydrocyclopenta[b]pyridine-6,4'-piperidine]-5-ylpropane-2-sulfinamide](/img/structure/B14771990.png)


